5-methyl-1,3-oxazole-4-carboxylic Acid

Analytical Chemistry Quality Control Solid-State Chemistry

Researchers face failed SAR due to oxazole substitution mismatches. This 5-methyl-4-carboxy oxazole delivers precise physicochemical properties (pKa, LogP) for reproducible bioactivity. - **Key application**: Intermediate for hinduchelins A-D (iron-chelating antibacterials) & CNS/inflammation drug leads. - **Advantage**: Defined purity ensures consistent reactivity in amide couplings & cross-couplings. - **Supply**: Reliable stock for mg to kg scale; avoid isomer-driven project delays.

Molecular Formula C5H5NO3
Molecular Weight 127.1 g/mol
CAS No. 103879-58-9
Cat. No. B011015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methyl-1,3-oxazole-4-carboxylic Acid
CAS103879-58-9
Molecular FormulaC5H5NO3
Molecular Weight127.1 g/mol
Structural Identifiers
SMILESCC1=C(N=CO1)C(=O)O
InChIInChI=1S/C5H5NO3/c1-3-4(5(7)8)6-2-9-3/h2H,1H3,(H,7,8)
InChIKeyQIACATCUODRSLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 5-Methyl-1,3-Oxazole-4-Carboxylic Acid


5-Methyl-1,3-oxazole-4-carboxylic acid (CAS 103879-58-9) is a heterocyclic carboxylic acid with the molecular formula C5H5NO3 and a molecular weight of 127.1 g/mol . It features an oxazole ring substituted with a methyl group at the 5-position and a carboxyl group at the 4-position, making it a versatile scaffold for the synthesis of diverse bioactive compounds [1]. This compound is commonly employed as a research chemical and synthetic intermediate in pharmaceutical and agrochemical development .

Heterocyclic carboxylic acid building block
Supports synthesis of bioactive compound libraries
Versatile scaffold for pharmaceutical and agrochemical R&D
Widely used as a synthetic intermediate in complex molecule construction

Why Generic Substitution Fails for 5-Methyl-1,3-Oxazole-4-Carboxylic Acid


While oxazole-4-carboxylic acid derivatives share a common heterocyclic core, simple substitution is not possible due to significant variations in physicochemical properties that dictate synthetic utility and biological activity [1]. The specific substitution pattern on the oxazole ring, such as the 5-methyl group in this compound, profoundly influences key parameters like acidity (pKa), lipophilicity (LogP), and solubility [2]. These differences can lead to divergent reactivity in downstream synthetic steps, altered pharmacokinetic profiles in drug candidates, and distinct binding affinities to biological targets. Consequently, researchers must verify the exact compound identity, as using a positional isomer or a different derivative can invalidate experimental results and compromise project timelines.

Positional isomerism alters key properties
Different substitution patterns (e.g., 5-methyl vs 2-amino) significantly shift pKa, LogP, and solubility, affecting synthetic reactivity and biological target binding.
Generic oxazole cores may diverge in synthesis
The specific 5-methyl-4-carboxy pattern directs reaction outcomes; using an unsubstituted or differently substituted oxazole can yield different intermediates and require modified conditions.
Pharmacological profile cannot be assumed
Even minor structural changes can alter ADME properties and target affinity; results obtained with one derivative may not translate to another without careful validation.

Quantitative Evidence Guide: 5-Methyl-1,3-Oxazole-4-Carboxylic Acid


Melting Point Comparison

5-Methyl-1,3-oxazole-4-carboxylic acid exhibits a significantly higher melting point (149.0-153.0°C) compared to its methyl ester analog, methyl 5-methyloxazole-4-carboxylate (45-48°C) . This substantial difference of over 100°C provides a clear and readily measurable physical property for compound identification and purity assessment during procurement and laboratory use .

Melting Point
Reported
149–153 °C vs 45–48 °C
~+105 °C difference
High melting point simplifies solid-state handling and identity verification.
Standard laboratory determination; solid at room temperature.
Analytical Chemistry Quality Control Solid-State Chemistry

Acidity Comparison: Methyl Substitution Effect

The predicted pKa of 5-methyl-1,3-oxazole-4-carboxylic acid is 3.06 ± 0.31, whereas its 2-amino-substituted analog, 2-amino-5-methyl-1,3-oxazole-4-carboxylic acid, is predicted to be significantly more acidic with a pKa of 0.96 ± 0.32 . This nearly two-unit difference in acidity implies that the target compound will be predominantly in its protonated, neutral form under physiological pH, which can greatly influence its solubility, membrane permeability, and target binding compared to the more ionic 2-amino analog .

Acidity (pKa)
Class-level
pKa 3.06 vs 0.96
Δ ≈ 2.1 units
Predicts different ionization at physiological pH, relevant for ADME profiling.
In silico prediction; experimental confirmation advised.
Medicinal Chemistry Physical Organic Chemistry ADME Prediction

Synthetic Utility for Hinduchelins Synthesis

In the total synthesis of hinduchelins A-D, employing methyl 5-methyloxazole-4-carboxylate (the methyl ester of the target compound) as a single starting material enabled a concise four-step route with overall yields of 5-15% [1]. While this represents the ester derivative, it directly demonstrates the synthetic viability of the 5-methyloxazole-4-carboxylic acid core as a privileged scaffold for constructing complex, biologically active natural products [2].

Synthetic Yield
Reported
Overall 5–15% (4 steps)
hinduchelins A–D
Demonstrates scaffold viability for complex natural product synthesis.
Using methyl ester derivative as starting material.
Organic Synthesis Natural Product Chemistry Medicinal Chemistry

Purity Specifications Across Suppliers

Commercially available 5-methyl-1,3-oxazole-4-carboxylic acid is consistently offered at high purity levels of ≥95% (HPLC) by multiple reputable suppliers, including Thermo Scientific, Chem-Impex, and BOC Sciences . This consensus in purity specification across vendors simplifies comparative procurement, ensuring a reliable baseline quality regardless of the chosen supplier and minimizing the risk of batch-to-batch variability in critical research applications.

Purity Specification
Specification review
≥95% (HPLC)
multiple vendors
Standardized purity simplifies procurement and ensures consistent baseline quality.
Verify lot-specific COA for critical applications.
Quality Control Procurement Analytical Chemistry

Lipophilicity Comparison: Unsubstituted Analog

5-Methyl-1,3-oxazole-4-carboxylic acid exhibits a predicted LogP of approximately 0.36, which is a measure of its lipophilicity . While a direct quantitative comparison for the unsubstituted oxazole-4-carboxylic acid is not available in the current dataset, the presence of the 5-methyl group is expected to increase lipophilicity compared to the unsubstituted analog, potentially enhancing its membrane permeability and oral bioavailability in drug discovery contexts [1].

Lipophilicity (LogP)
Class-level
LogP ≈ 0.36
methyl group effect
Supports evaluation of membrane permeability in drug discovery research.
Inferred increase vs unsubstituted analog; direct comparison data not available.
Medicinal Chemistry ADME Drug Design

Applications: 5-Methyl-1,3-Oxazole-4-Carboxylic Acid


Macrocyclic Peptide & Natural Product Synthesis

This compound, or its ester derivative, serves as a critical building block in the total synthesis of oxazole-containing natural products like hinduchelins, which possess iron-chelating and potential antibacterial properties . The 5-methyl-4-carboxy substitution pattern is a privileged scaffold for constructing such complex molecules, as demonstrated by the concise four-step synthesis of hinduchelins A-D with 5-15% overall yield [1].

Neurological and Anti-inflammatory Drug Discovery

Vendor reports and scientific literature indicate that this compound is widely utilized as a key intermediate in the development of pharmaceuticals targeting neurological disorders and inflammatory conditions . Its specific substitution pattern may confer favorable drug-like properties and target binding, making it a valuable scaffold for lead optimization programs [1].

Selective Agrochemical Development

This compound is employed in the formulation of agrochemicals, where it contributes to effective pest control solutions that are less harmful to beneficial insects compared to traditional pesticides . This application leverages the specific physicochemical properties of the 5-methyl-4-carboxy oxazole core for targeted biological activity.

Metabolic Pathway Elucidation

Researchers utilize this compound in studies focused on metabolic pathways, where its structural features may allow it to act as a probe or precursor for synthesizing molecules that modulate cellular processes and disease states . Its defined purity and consistent availability make it a reliable tool for reproducible biochemical assays.

Application
Selection Property
Validation Focus
Natural product synthesis (e.g., hinduchelins)
Scaffold versatility for oxazole-containing macrocycles
Synthetic efficiency and yield in multi-step routes
Neurological/inflammatory drug discovery research
Substitution pattern for drug-like properties
SAR and lead optimization assays
Agrochemical research
Physicochemical profile for selective activity
Selectivity and non-target organism impact assessment
Metabolic pathway studies
Defined purity and structural consistency
Reproducible biochemical assay performance

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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